4-Bromo-6-methylisoquinoline
Overview
Description
4-Bromo-6-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN . It is used in various chemical reactions and is an important intermediate in the production of various chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methylisoquinoline consists of a bromine atom attached to the 4th carbon of the isoquinoline ring and a methyl group attached to the 6th carbon .Physical And Chemical Properties Analysis
4-Bromo-6-methylisoquinoline is a solid at ambient temperature . It has a molecular weight of 222.08 Da .Scientific Research Applications
Synthesis Techniques : A study by Wlodarczyk et al. (2011) focused on the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to 4-Bromo-6-methylisoquinoline. They used a method involving condensation and cyclization reactions, highlighting the Knorr reaction's significance in synthesizing such compounds (Wlodarczyk et al., 2011).
Antitumor Activity : Liu et al. (1995) investigated the antineoplastic activity of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of 4-bromo-1-methylisoquinoline. They found that some of these compounds were effective against L1210 leukemia in mice (Liu et al., 1995).
Base-Induced Rearrangement Reactions : Kirby et al. (1979) worked on 2-acyl-1-cyano-1,2-dihydroisoquinolines, which were converted into chloro- or bromo-hydrins and then into 1-acyliminoisochromenes. This study contributes to understanding the chemical behavior of isoquinoline derivatives under base-induced conditions (Kirby et al., 1979).
Cytotoxic Evaluation : Delgado et al. (2012) synthesized 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives, evaluating their cytotoxic activity against various human tumor cell lines. They found that some compounds, particularly those substituted with amino-, alkylamino, and halogen groups, showed significant antitumor activity (Delgado et al., 2012).
Synthesis of rNHC Complexes : Schuster and Raubenheimer (2006) synthesized carbene complexes related to isoquinolines, providing insights into the potential applications of 4-Bromo-6-methylisoquinoline in the synthesis of novel organometallic compounds (Schuster & Raubenheimer, 2006).
Reactions with Amide Ion : Zoltewicz and Oestreich (1991) studied the reactions involving 4-haloisoquinolines with amide ion in ammonia, which is relevant to understanding the chemical behavior of 4-Bromo-6-methylisoquinoline under similar conditions (Zoltewicz & Oestreich, 1991).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKURXKBUHYNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676670 | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylisoquinoline | |
CAS RN |
1204298-52-1 | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-6-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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